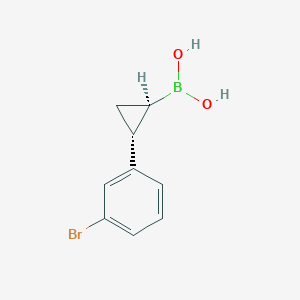
3-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a compound that features a hydrazinylmethyl group and a trifluoroethyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to amines or other reduced forms.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the trifluoroethyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydrazinyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2,2-Trifluoroethyl)-1H-pyrazole: Lacks the hydrazinylmethyl group, making it less versatile in certain reactions.
3-(Methylhydrazinyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Similar structure but with a methyl group instead of a hydrazinyl group, affecting its reactivity and applications.
Uniqueness
3-(Hydrazinylmethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of both hydrazinylmethyl and trifluoroethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C6H9F3N4 |
|---|---|
Peso molecular |
194.16 g/mol |
Nombre IUPAC |
[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methylhydrazine |
InChI |
InChI=1S/C6H9F3N4/c7-6(8,9)4-13-2-1-5(12-13)3-11-10/h1-2,11H,3-4,10H2 |
Clave InChI |
SHLXSRNHGWFLRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1CNN)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one](/img/structure/B13109038.png)
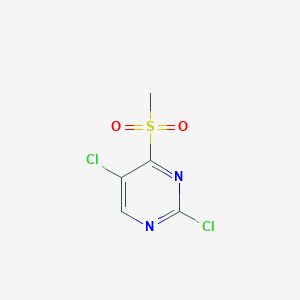
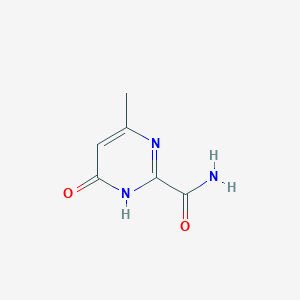
![4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13109064.png)

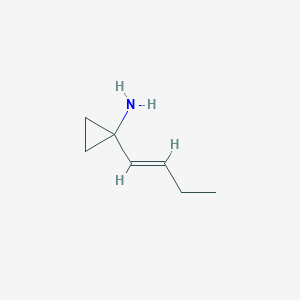
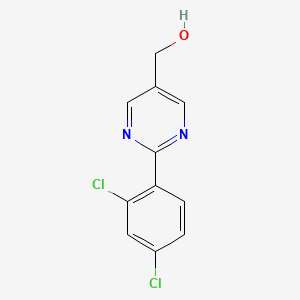

![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)
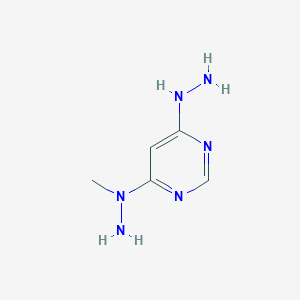
![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)

